2-Naphthylhydrazine hydrochloride
Overview
Description
2-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.661 g/mol . It is a derivative of hydrazine and naphthalene, and it appears as a white to off-white solid. This compound is primarily used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Naphthylhydrazine hydrochloride involves the reaction of 2-naphthol with hydrazine hydrate. This reaction is typically carried out under mild conditions, making it suitable for industrial applications . The reaction can be summarized as follows:
2-Naphthol+Hydrazine hydrate→2-Naphthylhydrazine
The resulting 2-Naphthylhydrazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the reduction of 2-naphthylamine followed by diazotization and subsequent reaction with hydrazine . This method, although effective, is less favored due to the carcinogenic nature of 2-naphthylamine.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
2-Naphthylhydrazine hydrochloride has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and as a probe for detecting certain biomolecules.
Medicine: It has been investigated for its potential antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylhydrazine hydrochloride
- β-Naphthylhydrazine hydrochloride
- Hydrazine hydrate monohydrochloride
Comparison
2-Naphthylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its isomers and other hydrazine derivatives. For instance, 1-Naphthylhydrazine hydrochloride has a different position of the hydrazine group on the naphthalene ring, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
naphthalen-2-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQKRNEPBHINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334201 | |
Record name | 2-Naphthylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-58-5 | |
Record name | 2243-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2243-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphthalen-2-ylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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